molecular formula C7H4FNOS B1408655 2-Fluoro-7-hydroxybenzothiazole CAS No. 1261460-85-8

2-Fluoro-7-hydroxybenzothiazole

Cat. No. B1408655
M. Wt: 169.18 g/mol
InChI Key: PNTVXHZQBKGSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-7-hydroxybenzothiazole is an organic compound with the molecular formula C7H4FNOS . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2-Fluoro-7-hydroxybenzothiazole, often involves the use of 2-aminothiophenol and diversely substituted aldehydes . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-7-hydroxybenzothiazole consists of a benzothiazole core with a fluorine atom at the 2nd position and a hydroxy group at the 7th position .


Chemical Reactions Analysis

Benzothiazoles, including 2-Fluoro-7-hydroxybenzothiazole, are versatile scaffolds in pharmaceutical chemistry. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-7-hydroxybenzothiazole is 169.18 g/mol. More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antitumor Properties

2-Fluoro-7-hydroxybenzothiazole and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds show potent and selective inhibitory activity against various cancer cell lines, including breast, lung, and colon cancers. They have been found to be effective in vitro and in vivo against various carcinomas and are particularly noted for their cytotoxic activity that is selective and dose-dependent (Wang et al., 2006), (Stojković et al., 2006), (Hutchinson et al., 2001).

Imaging and Diagnostics

These compounds, particularly when labeled with carbon-11, serve as novel probes for positron emission tomography (PET), which can be used to image tyrosine kinase in cancers. This application is significant for the diagnosis and monitoring of cancer progression (Wang et al., 2006).

Fluorimetric Analysis

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative, is used as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application is critical in biochemical research for the detection and quantification of amino acids (Watanabe & Imai, 1981).

Development of Novel Therapeutic Agents

Several studies have focused on synthesizing and evaluating novel derivatives of 2-fluoro-7-hydroxybenzothiazole as potential anticancer agents. These derivatives have shown high anticancer potential against various cancer cell lines, presenting them as promising leads for developing new anticancer drugs (Tsai et al., 2016), (Mortimer et al., 2006).

Bioactivation and Deactivation Studies

Research has explored the bioactivation of these molecules by human cytochrome P450 enzymes and their deactivation, which is crucial for understanding their pharmacological and toxicological properties (Wang & Guengerich, 2012).

Safety And Hazards

While specific safety data for 2-Fluoro-7-hydroxybenzothiazole was not found, safety data for a related compound, 2-Hydroxybenzotrifluoride, indicates that it is classified as a flammable solid and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzothiazole derivatives, including 2-Fluoro-7-hydroxybenzothiazole, are a focus of ongoing research due to their diverse pharmacological properties and structural diversity . They are considered privileged scaffolds in the field of synthetic and medicinal chemistry .

properties

IUPAC Name

2-fluoro-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVXHZQBKGSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-7-hydroxybenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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